Cas no 864068-45-1 (((3-(Hexadecyloxy)propoxy)(hydroxy)phosphoryl)methyl 4-methylbenzenesulfonate)

((3-(Hexadecyloxy)propoxy)(hydroxy)phosphoryl)methyl 4-methylbenzenesulfonate structure
864068-45-1 structure
商品名:((3-(Hexadecyloxy)propoxy)(hydroxy)phosphoryl)methyl 4-methylbenzenesulfonate
CAS番号:864068-45-1
MF:C27H49O7PS
メガワット:548.712528944016
CID:3030772
PubChem ID:11628375

((3-(Hexadecyloxy)propoxy)(hydroxy)phosphoryl)methyl 4-methylbenzenesulfonate 化学的及び物理的性質

名前と識別子

    • ((3-(十六烷氧基)丙氧基)(羟基)磷酰基)甲基4-甲基苯磺酸酯
    • Phosphonic acid, P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, mono[3-(hexadecyloxy)propyl] ester
    • ((3-(Hexadecyloxy)propoxy)(hydroxy)phosphoryl)methyl 4-methylbenzenesulfonate
    • 3-hexadecoxypropoxy-[(4-methylphenyl)sulfonyloxymethyl]phosphinic Acid
    • C12707
    • (Tosyloxymethyl)phosphonic acid [3-(hexadecyloxy)propyl] ester
    • ((3-(Hexadecyloxy)propoxy)(hydroxy)phosphoryl)methyl4-methylbenzenesulfonate
    • 3-(Hexadecyloxy)propyl hydrogen P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate (ACI)
    • Phosphonic acid, [[[(4-methylphenyl)sulfonyl]oxy]methyl]-, mono[3-(hexadecyloxy)propyl] ester (9CI)
    • 864068-45-1
    • SCHEMBL138623
    • CS-M2361
    • インチ: 1S/C27H49O7PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-32-23-17-24-33-35(28,29)25-34-36(30,31)27-20-18-26(2)19-21-27/h18-21H,3-17,22-25H2,1-2H3,(H,28,29)
    • InChIKey: FVSLZCGRQJPZGG-UHFFFAOYSA-N
    • ほほえんだ: O=P(COS(C1C=CC(C)=CC=1)(=O)=O)(OCCCOCCCCCCCCCCCCCCCC)O

計算された属性

  • せいみつぶんしりょう: 548.29366207g/mol
  • どういたいしつりょう: 548.29366207g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 36
  • 回転可能化学結合数: 24
  • 複雑さ: 658
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 8.3
  • トポロジー分子極性表面積: 108

((3-(Hexadecyloxy)propoxy)(hydroxy)phosphoryl)methyl 4-methylbenzenesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A780546-1g
((3-(Hexadecyloxy)propoxy)(hydroxy)phosphoryl)methyl 4-methylbenzenesulfonate
864068-45-1 98%
1g
$1362.0 2025-02-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060163-100mg
((3-(Hexadecyloxy)propoxy)(hydroxy)phosphoryl)methyl 4-methylbenzenesulfonate
864068-45-1 98%
100mg
¥ũƠưȘ 2023-07-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060163-1g
((3-(Hexadecyloxy)propoxy)(hydroxy)phosphoryl)methyl 4-methylbenzenesulfonate
864068-45-1 98%
1g
¥ȈȘȘȈ 2023-07-25
ChemScence
CS-M2361-1g
Phosphonic acid, P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, mono[3-(hexadecyloxy)propyl] ester
864068-45-1
1g
$550.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P96510-1g
((3-(Hexadecyloxy)propoxy)(hydroxy)phosphoryl)methyl 4-methylbenzenesulfonate
864068-45-1
1g
¥8932.0 2021-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060163-250mg
((3-(Hexadecyloxy)propoxy)(hydroxy)phosphoryl)methyl 4-methylbenzenesulfonate
864068-45-1 98%
250mg
¥ưȘȘư 2023-07-25
Ambeed
A780546-250mg
((3-(Hexadecyloxy)propoxy)(hydroxy)phosphoryl)methyl 4-methylbenzenesulfonate
864068-45-1 98%
250mg
$545.0 2025-02-22

((3-(Hexadecyloxy)propoxy)(hydroxy)phosphoryl)methyl 4-methylbenzenesulfonate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Lithium azide Solvents: Dimethylformamide ;  2 h, 100 °C
リファレンス
Synthesis of phosphonomethoxyethyl or 1,3-bis(phosphonomethoxy)propan-2-yl lipophilic esters of acyclic nucleoside phosphonates
Vrbkova, Silvie; et al, Tetrahedron, 2007, 63(46), 11391-11398

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Phosphorus pentachloride Solvents: Diethyl ether ;  15 min, < 10 °C; 3 h, rt
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  3 h, reflux; reflux → rt
1.3 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Lithium azide Solvents: Dimethylformamide ;  2 h, 100 °C
リファレンス
Synthesis of phosphonomethoxyethyl or 1,3-bis(phosphonomethoxy)propan-2-yl lipophilic esters of acyclic nucleoside phosphonates
Vrbkova, Silvie; et al, Tetrahedron, 2007, 63(46), 11391-11398

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Bromotrimethylsilane Solvents: Acetonitrile ;  overnight, rt
1.2 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  reflux; reflux → rt
1.3 Reagents: Pyridine ;  0 °C
1.4 Reagents: Triethylamine Solvents: Dichloromethane ;  -25 °C; 5 h, -25 °C; overnight, rt
1.5 Reagents: Ammonia Solvents: Water ;  rt
2.1 Reagents: Lithium azide Solvents: Dimethylformamide ;  2 h, 100 °C
リファレンス
Synthesis of phosphonomethoxyethyl or 1,3-bis(phosphonomethoxy)propan-2-yl lipophilic esters of acyclic nucleoside phosphonates
Vrbkova, Silvie; et al, Tetrahedron, 2007, 63(46), 11391-11398

((3-(Hexadecyloxy)propoxy)(hydroxy)phosphoryl)methyl 4-methylbenzenesulfonate Raw materials

((3-(Hexadecyloxy)propoxy)(hydroxy)phosphoryl)methyl 4-methylbenzenesulfonate Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:864068-45-1)((3-(Hexadecyloxy)propoxy)(hydroxy)phosphoryl)methyl 4-methylbenzenesulfonate
A1057175
清らかである:99%
はかる:1g
価格 ($):972.0